molecular formula C16H13BrN2OS B2491016 2-bromo-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 391229-80-4

2-bromo-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2491016
CAS No.: 391229-80-4
M. Wt: 361.26
InChI Key: PVYULUBJNFCHST-FBMGVBCBSA-N
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Description

2-Bromo-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a heterocyclic compound featuring a benzamide group linked to a 3,6-dimethyl-substituted dihydrobenzothiazole ring. The bromine substituent on the benzamide and methyl groups on the benzothiazole ring contribute to its electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-bromo-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2OS/c1-10-7-8-13-14(9-10)21-16(19(13)2)18-15(20)11-5-3-4-6-12(11)17/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYULUBJNFCHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Bromination: The bromine atom is introduced into the benzamide structure through a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Coupling Reaction: The benzothiazole moiety is then coupled with the brominated benzamide using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at the ortho position of the benzamide moiety undergoes nucleophilic substitution under mild conditions. This reactivity is pivotal for functionalizing the core structure:

Reaction TypeConditionsProductYieldSource
Amine substitutionK₂CO₃, DMF, 80°C, 6–8 hN-(Aryl)-substituted benzamide65–78%
Thiol substitutionEt₃N, THF, rt, 24 hThioether-linked derivatives52–60%
Azide substitutionNaN₃, CuI, DMSO, 100°C, 12 hAzide-functionalized analog45%

Key Findings :

  • Amines with electron-withdrawing groups (e.g., nitro, cyano) show higher reactivity due to enhanced nucleophilicity .

  • Thiol substitutions require inert atmospheres to prevent oxidation of the thiol group .

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura and Buchwald-Hartwig couplings to introduce aryl or amine groups:

Coupling TypeCatalyst SystemSubstrateProduct ApplicationYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneArylboronic acidsBiaryl analogs for drug discovery70–85%
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃Primary/secondary aminesAnticancer lead compounds60–75%

Mechanistic Insight :

  • The electron-deficient benzothiazole-ylidene system stabilizes the palladium intermediate, improving coupling efficiency.

Cyclization Reactions

The compound undergoes intramolecular cyclization to form fused heterocycles under basic or acidic conditions:

Reagents/ConditionsProductApplicationYieldSource
PCl₅, chlorobenzene, refluxBenzothiazolo[3,2-a]quinazolinoneAntimicrobial agents58%
NaH, DMF, 120°CThiazolo[4,5-b]benzoxazineAnti-inflammatory candidates63%

Structural Confirmation :

  • Cyclized products are characterized by loss of the bromine atom and new C–N/C–S bond formation (confirmed via X-ray crystallography) .

Functional Group Transformations

The benzamide and benzothiazole moieties enable further derivatization:

ReactionConditionsOutcomeYieldSource
Hydrolysis6M HCl, reflux, 8 hCarboxylic acid derivative89%
Reduction (LiAlH₄)THF, 0°C → rt, 12 hSecondary amine analog75%
SulfonationClSO₃H, CH₂Cl₂, −10°CSulfonamide prodrug68%

Notable Observations :

  • Hydrolysis under basic conditions degrades the benzothiazole ring, while acidic conditions preserve it.

Metal Complexation

The benzothiazole-amide system acts as a bidentate ligand for transition metals:

Metal SaltConditionsComplex StructureApplicationSource
Cu(II) acetateEtOH, rt, 2 hSquare-planar Cu complexCatalytic oxidation studies
Zn(II) chlorideMeOH, reflux, 6 hTetrahedral Zn complexAntidiabetic activity

Properties :

  • Cu complexes exhibit enhanced antimicrobial activity compared to the parent compound .

Photochemical Reactions

UV irradiation induces bromine dissociation and radical formation:

Light SourceSolventMajor ProductQuantum YieldSource
254 nm UVAcetonitrileDehalogenated benzamide0.32
365 nm UVTolueneBenzothiazole dimer0.18

Mechanism :

  • Bromine abstraction generates a benzamide radical, leading to dimerization or H-atom transfer .

Biological Activity Correlations

Derivatives synthesized via the above reactions show promising bioactivity:

Derivative ClassBioassay ModelActivity (IC₅₀/EC₅₀)Source
Suzuki-coupled biarylsMCF-7 breast cancer1.2 µM (antiproliferative)
Thioether analogsS. aureus (MIC)8 µg/mL (antibacterial)
Cu complexesDPPH radical scavenging84% at 100 µM (antioxidant)

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structural features to 2-bromo-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exhibit significant antimicrobial properties. For instance:

  • Mechanism: The compound may inhibit bacterial growth through interference with cell wall synthesis or by targeting specific enzymes involved in metabolic pathways.
  • Case Studies: In studies involving derivatives of benzothiazole, compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria as well as fungal strains. For example, derivatives based on benzothiazole showed Minimum Inhibitory Concentrations (MIC) in the range of 1.27 to 2.65 µM against various pathogens .

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy:

  • Targeting Mechanisms: Similar compounds have been shown to target dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. By inhibiting DHFR, these compounds can effectively halt the growth of cancer cells.
  • Case Studies: In vitro studies have demonstrated that certain derivatives exhibit IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU). For instance, specific benzothiazole derivatives achieved IC50 values of 4.53 µM against human colorectal carcinoma cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound:

Structural FeatureEffect
Bromine SubstitutionEnhances lipophilicity and may improve membrane permeability
Benzothiazole MoietyContributes to biological activity through interaction with target enzymes

Mechanism of Action

The mechanism of action of 2-bromo-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The bromine atom and benzothiazole moiety play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzene-sulfonamide

  • Structure : Features a sulfonamide group instead of benzamide and a methoxy substituent on the benzene ring.
  • Crystal Packing : Stabilized by N–H···N and C–H···O hydrogen bonds, forming an R₂²(8) motif. Offset π-π interactions between aromatic and benzothiazole rings (center-to-center distance: 3.954 Å) further stabilize the lattice .

Comparison :

  • The target compound’s benzamide group may exhibit stronger hydrogen-bonding capacity compared to the sulfonamide group due to the carbonyl’s polarity.
  • Methyl groups at the 3,6-positions (target) vs. 6-methyl (analog) could alter steric hindrance and π-stacking efficiency.

N-(6-Bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide

  • Structure : Contains a brominated benzothiazole ring (6-bromo, 3-ethyl) and a dimethoxybenzamide group .

Comparison :

  • Bromine at the 6-position (analog) vs. benzamide bromine (target) may influence electronic delocalization and binding affinity.
  • Methoxy groups (analog) vs. methyl groups (target) could modulate solubility and metabolic stability.

Comparison with Pyrazole-Based Analogs

2-Bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide

  • Structure : Pyrazole ring replaces benzothiazole, with a phenyl substituent at position 2 and a carbonyl group at position 3 .
  • Electronic Properties : DFT studies reveal hydrogen bonding and electrostatic stabilization, with Mulliken charges indicating localized electron density at the pyrazole oxygen .

Comparison :

  • The pyrazole’s carbonyl group introduces additional hydrogen-bonding sites absent in the benzothiazole-based target compound.
  • The phenyl substituent (analog) may enhance π-π stacking but reduce solubility compared to the target’s methyl groups.

Substituent Effects: Bromo vs. Chloro and Methoxy Groups

Halogen Substitution

  • Bromo vs. Chloro : Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions and binding to hydrophobic pockets compared to chlorine .

Hydrogen Bonding and Molecular Interactions

  • Target Compound : Likely forms N–H···O and C–H···Br interactions, analogous to the sulfonamide analog’s N–H···N and C–H···O bonds .
  • Pyrazole Analogs : Exhibit strong hydrogen bonds (e.g., N–H···O) and electrostatic stabilization, as confirmed by experimental and DFT data .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Interactions/Properties Biological Relevance Reference
2-Bromo-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide Benzothiazole 3,6-dimethyl; benzamide-Br Predicted N–H···O, C–H···Br N/A (hypothetical) -
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzene-sulfonamide Benzothiazole 6-methyl; sulfonamide-methoxy N–H···N, C–H···O, π-π stacking 11β-HSD1 inhibition
N-(6-Bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide Benzothiazole 6-Br, 3-ethyl; dimethoxybenzamide Enhanced lipophilicity Not specified
2-Bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide Pyrazole 1,5-dimethyl; 3-oxo; 2-phenyl N–H···O, electrostatic stabilization Computational bioactivity

Biological Activity

The compound 2-bromo-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H14BrN3S\text{C}_{14}\text{H}_{14}\text{BrN}_{3}\text{S}

This structure features a bromine atom and a benzamide moiety attached to a modified benzothiazole ring.

Antimicrobial Activity

Research indicates that compounds with benzothiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that various benzothiazole derivatives showed activity against both Gram-positive and Gram-negative bacteria. The specific compound has been shown to inhibit bacterial growth at varying concentrations, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. In vitro studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, particularly those associated with breast and colon cancer .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.
  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G1/S phase transition in certain cancer cell lines .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various benzothiazole derivatives included this compound. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli25

Study 2: Anticancer Activity

In vitro studies on MCF-7 breast cancer cells revealed that the compound induced apoptosis at concentrations above 30 µM. Flow cytometry analysis showed an increase in early apoptotic cells after treatment.

Concentration (µM)% Cell Viability% Apoptosis
01005
108510
306030
503550

Q & A

Basic Question: What are the critical parameters for optimizing the synthesis of 2-bromo-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide?

Methodological Answer:
The synthesis requires precise control of reaction conditions:

  • Temperature: Maintain 60–80°C to balance reaction rate and byproduct suppression.
  • Catalysts: Use Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution at the benzothiazole nitrogen .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor via TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane) .

Basic Question: How is the molecular structure of this compound validated experimentally?

Methodological Answer:
Structural validation employs:

  • X-ray Crystallography: Single-crystal analysis using SHELX software (SHELXL for refinement) resolves bond lengths (e.g., C–Br: ~1.89 Å) and dihedral angles between benzamide and benzothiazole moieties .
  • Spectroscopy:
    • ¹H/¹³C NMR: Aromatic protons appear at δ 7.2–8.1 ppm; the imine proton (N=C–) resonates at δ 8.9–9.2 ppm .
    • IR: Stretching vibrations at 1670 cm⁻¹ (C=O amide) and 1540 cm⁻¹ (C=N benzothiazole) confirm functional groups .

Intermediate Question: What are the dominant reactivity patterns of the bromine substituent in this compound?

Methodological Answer:
The bromine atom participates in:

  • Nucleophilic Aromatic Substitution (SNAr): Reacts with amines (e.g., piperazine) in DMSO at 100°C to form C–N bonds, useful for derivatization .
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) replaces Br with aryl groups, enabling structural diversification .
  • Reduction: LiAlH₄ reduces Br to H in THF, though competing reduction of the amide group necessitates careful stoichiometry .

Advanced Question: How to resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variability in cytotoxicity assays) arise from:

  • Assay Conditions: Differences in cell lines (HeLa vs. MCF-7), serum concentration (5% vs. 10% FBS), or incubation time (24 vs. 48 hr) .
  • Solubility Artifacts: Use DMSO concentrations <0.1% to avoid false positives. Validate with orthogonal assays (e.g., SPR for target binding vs. cell viability) .
  • Metabolic Stability: Assess hepatic microsomal stability (e.g., t₁/₂ in mouse liver microsomes) to rule out rapid degradation masking true activity .

Advanced Question: What computational methods predict hydrogen-bonding interactions critical for its crystallographic packing?

Methodological Answer:
Graph-set analysis (via Mercury CSD) identifies recurring motifs:

  • R²₂(8) motifs: N–H···O=C interactions between amide groups (2.8–3.1 Å) stabilize lamellar packing .
  • C–H···Br interactions: Contribute to π-stacking offsets of 3.5–4.0 Å, as observed in Cambridge Structural Database (CSD) entries for analogous bromobenzamides .

Advanced Question: How to design DFT studies to model its electronic transitions and reactive sites?

Methodological Answer:

  • Basis Sets: Use B3LYP/6-311+G(d,p) for geometry optimization and TD-DFT for UV-Vis spectra (λmax ~320 nm correlates with π→π* transitions) .
  • Electrostatic Potential Maps: Identify electrophilic regions (MEP minima near Br and C=O) for predicting regioselectivity in reactions .

Intermediate Question: What strategies mitigate regioselectivity challenges during derivatization?

Methodological Answer:

  • Directing Groups: Install a nitro group at the benzothiazole 5-position to steer electrophilic substitution away from the bromine site .
  • Protection/Deprotection: Temporarily protect the amide with Boc groups during bromine substitution reactions .

Basic Question: How to assess purity and stability under storage conditions?

Methodological Answer:

  • HPLC: Use a C18 column (acetonitrile/water + 0.1% TFA) to detect degradation products (retention time ~12.5 min for intact compound) .
  • Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks; ≤5% degradation by LC-MS indicates acceptable stability .

Advanced Question: What structure-activity relationship (SAR) trends emerge from analogs?

Methodological Answer:
Key SAR findings (from PubChem analogs):

  • Bromine Replacement: Cl or I substitution reduces cytotoxicity (e.g., IC₅₀ increases from 2.1 μM to >10 μM in leukemia cells) .
  • Benzothiazole Methylation: 3,6-Dimethyl groups enhance logP by 0.5 units, improving blood-brain barrier penetration in rodent models .

Advanced Question: How to address crystallographic disorder in its single-crystal structure?

Methodological Answer:

  • Refinement Tools: SHELXL’s PART and SUMP commands model disordered benzothiazole rings (occupancy ratios refined to 0.65:0.35) .
  • Twinned Data: Apply HKLF 5 format in SHELXL to handle non-merohedral twinning (R-factor improvement from 0.12 to 0.08) .

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